4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole 4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 2197054-81-0
VCID: VC6797946
InChI: InChI=1S/C7H10ClIN2O/c1-3-12-5(2)11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3
SMILES: CCOC(C)N1C=C(C(=N1)I)Cl
Molecular Formula: C7H10ClIN2O
Molecular Weight: 300.52

4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole

CAS No.: 2197054-81-0

Cat. No.: VC6797946

Molecular Formula: C7H10ClIN2O

Molecular Weight: 300.52

* For research use only. Not for human or veterinary use.

4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole - 2197054-81-0

Specification

CAS No. 2197054-81-0
Molecular Formula C7H10ClIN2O
Molecular Weight 300.52
IUPAC Name 4-chloro-1-(1-ethoxyethyl)-3-iodopyrazole
Standard InChI InChI=1S/C7H10ClIN2O/c1-3-12-5(2)11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3
Standard InChI Key LTRMYQAWPUZQIJ-UHFFFAOYSA-N
SMILES CCOC(C)N1C=C(C(=N1)I)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole features a pyrazole core—a five-membered aromatic ring containing two adjacent nitrogen atoms—with substituents at the 1-, 3-, and 4-positions. The ethoxyethyl group at the 1-position acts as a protective moiety, shielding the nitrogen atom during synthetic modifications. The iodine and chlorine atoms at the 3- and 4-positions, respectively, enhance electrophilic reactivity, enabling participation in coupling and substitution reactions .

Key Structural Properties

PropertyValue/Description
Molecular FormulaC₈H₁₁ClIN₃O
Molecular Weight344.55 g/mol
Protective Group1-Ethoxyethyl
Reactivity SitesIodo (C3), Chloro (C4), N-Protective Group

The ethoxyethyl group improves solubility in organic solvents and stabilizes the pyrazole ring during lithiation and metal-catalyzed reactions .

Synthetic Routes and Optimization

N-H Bond Protection Strategies

The synthesis of 4-chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole begins with the protection of the N-H bond in the precursor 4-chloro-3-iodo-1H-pyrazole. Ethyl vinyl ether, in the presence of trifluoroacetic acid (TFA), facilitates this protection under mild conditions (28–33°C in dichloromethane) .

Protection Reaction Conditions

ReagentSolventTemperatureCatalystYield (%)
Ethyl vinyl etherCH₂Cl₂28–33°CTFA85–95

This exothermic reaction requires careful temperature control to prevent byproduct formation. Prolonged reaction times (>20 hours) minimize isomerization, ensuring high purity of the desired product .

Halogenation and Functionalization

The chloro and iodo substituents are introduced via electrophilic halogenation or through precursor modification. For example, 4-chloro-3-iodo-1H-pyrazole can be synthesized from 3-iodo-1H-pyrazole via chlorination at the 4-position using sulfuryl chloride (SO₂Cl₂) .

Reactivity in Cross-Coupling Reactions

Sonogashira Cross-Coupling

The iodine atom at position 3 enables palladium-catalyzed Sonogashira reactions with terminal alkynes. This reaction forms carbon-carbon bonds, yielding alkynyl-substituted pyrazoles critical for pharmaceutical and materials science applications .

Representative Sonogashira Reaction Parameters

SubstrateAlkyneCatalyst SystemYield (%)
4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazolePhenylacetylenePd(PPh₃)₄/CuI72

The protective group remains intact during coupling, allowing subsequent deprotection for further functionalization .

Grignard Reagent Formation

The iodine substituent also facilitates the generation of pyrazole-based Grignard reagents. Treatment with alkyl magnesium bromides (e.g., MeMgBr) in tetrahydrofuran (THF) yields nucleophilic intermediates for alkylation or aldehyde synthesis .

Grignard Reaction Outcomes

Starting MaterialGrignard ReagentProductYield (%)
4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazoleMeMgBr4-Chloro-1-(1-ethoxyethyl)-3-methyl-1H-pyrazole88

Comparative Analysis with Related Compounds

3-Iodo-1-(1-ethoxyethyl)-1H-pyrazole

Absence of the 4-chloro substituent reduces steric hindrance, enabling faster coupling kinetics but limiting regioselectivity in subsequent reactions .

Applications in Targeted Synthesis

Pharmaceutical Intermediates

The compound’s halogenated structure facilitates the synthesis of kinase inhibitors and antimicrobial agents. For example, alkynyl derivatives synthesized via Sonogashira coupling show promise in blocking bacterial efflux pumps .

Materials Science

Functionalized pyrazoles serve as ligands in luminescent metal complexes. The ethoxyethyl group enhances ligand solubility, enabling homogeneous catalysis in polymer synthesis .

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